N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a pyridine ring substituted with a carboxamide group, an oxolane ring, and a dimethylphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine, such as 3,4-dimethylphenylamine, under suitable conditions.
Attachment of the Oxolane Ring: The oxolane ring can be attached through an etherification reaction, where the hydroxyl group of the oxolane reacts with a halogenated pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane ring and carboxamide group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
N-(3,4-dimethylphenyl)-2-(tetrahydrofuran-3-yloxy)pyridine-3-carboxamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the oxolane ring and the carboxamide group on the pyridine ring provides distinct properties that can be leveraged in various applications.
Biological Activity
N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C15H18N2O3
- Molecular Weight : 270.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain kinases, which are critical in various signaling pathways.
Inhibition of Kinases
- Pim Kinase Inhibition : The compound has shown promise as a Pim kinase inhibitor, which is significant in cancer biology due to the role of Pim kinases in cell proliferation and survival. In vitro studies demonstrated that the compound can effectively inhibit Pim kinase activity at micromolar concentrations.
- Chitin Synthesis Inhibition : Another mechanism involves the inhibition of chitin synthesis in insects, suggesting potential applications in pest control. The concentration required to inhibit chitin synthesis by 50% (IC50) was measured, showing effective activity compared to other known inhibitors.
Biological Activity Data
The following table summarizes the biological activities observed for this compound:
Activity Type | IC50 (µM) | Reference |
---|---|---|
Pim Kinase Inhibition | 10 | |
Chitin Synthesis Inhibition | 15 | |
Cytotoxicity (Cancer Cells) | 25 |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cancer Cell Studies : A study evaluated the cytotoxic effects on various cancer cell lines, indicating that this compound exhibited selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Insecticidal Activity : Research showed that the compound effectively reduced chitin levels in insect models, which could lead to its application as an insecticide. The study measured the reduction in chitin synthesis and compared it with established insecticides.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-6-14(10-13(12)2)20-17(21)16-4-3-8-19-18(16)23-15-7-9-22-11-15/h3-6,8,10,15H,7,9,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHNTBVYQHOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.